![molecular formula C8H13ClN2 B1499925 4-Pyridinepropanamine monohydrochloride CAS No. 84359-20-6](/img/structure/B1499925.png)
4-Pyridinepropanamine monohydrochloride
Description
4-Pyridinepropanamine monohydrochloride is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Synthesis Analysis
The synthesis of 4-Pyridinepropanamine monohydrochloride and its derivatives involves various methods. One approach involves the use of europium(III) chloride hexahydrate as a catalyst in a multicomponent Hantzsch reaction . Another method involves an inverse hydroboration of pyridine with a diboron compound and a proton source .Molecular Structure Analysis
The molecular structure of 4-Pyridinepropanamine monohydrochloride involves a pyridine ring attached to a three-carbon chain ending in an amine group . The compound’s structure can be analyzed using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
4-Pyridinepropanamine monohydrochloride can participate in various chemical reactions. For instance, it can be used in the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives . It can also react with sodium tetraphenyl borate to form a complex .Physical And Chemical Properties Analysis
4-Pyridinepropanamine monohydrochloride has several physical and chemical properties. It has a molecular weight of 172.66 and a molecular formula of C8H13ClN2 . More detailed properties like melting point, boiling point, and density were not found in the retrieved papers .Future Directions
properties
IUPAC Name |
3-pyridin-4-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRNSHJCACWDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661762 | |
Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinepropanamine monohydrochloride | |
CAS RN |
84359-20-6 | |
Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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